

Reactivity profile of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Cat. No.:	B061911

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity Profile of **1-Bromo-3-(2,2,2-trifluoroethyl)benzene**

Introduction

1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a key aromatic building block in modern synthetic chemistry. Its utility stems from a unique combination of structural features: a reactive carbon-bromine (C-Br) bond, which is a versatile handle for cross-coupling reactions, and a meta-substituted trifluoroethyl group. The trifluoroethyl moiety, a potent electron-withdrawing group, significantly modulates the electronic properties of the benzene ring, thereby influencing the molecule's reactivity and providing a lipophilic element often sought in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the compound's reactivity, offering field-proven insights and detailed protocols for its application in key synthetic transformations.

Physicochemical and Spectroscopic Data

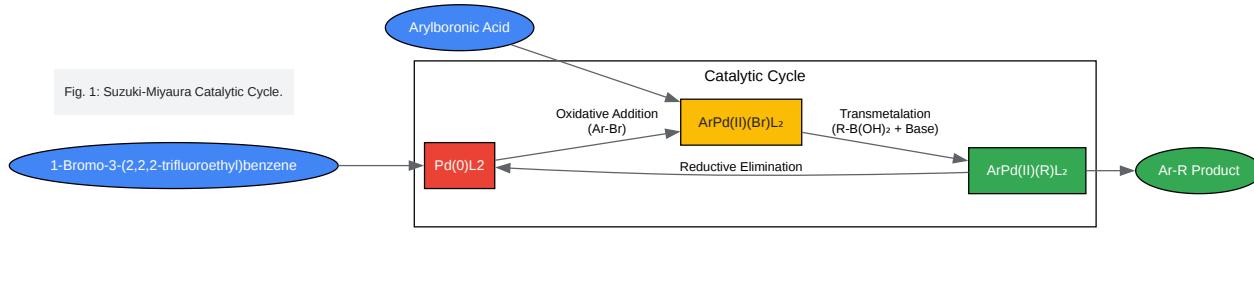
A foundational understanding of a reagent begins with its physical and chemical properties. These characteristics are critical for handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	163975-05-1	[1][2]
Molecular Formula	C ₈ H ₆ BrF ₃	[1][2]
Molecular Weight	239.04 g/mol	[1]
Boiling Point	106-108 °C at 56 mmHg	[1]
MDL Number	MFCD10697864	[1][3]

Electronic Profile and Reactivity Overview

The reactivity of **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** is dictated by the interplay of its two key substituents.

- Aryl Bromide (C-Br Bond):** The C-Br bond is the primary site for transformations involving organometallic intermediates. It is susceptible to oxidative addition by low-valent transition metals (e.g., Palladium(0)), making it an ideal substrate for a wide array of cross-coupling reactions. [4][5] It also readily undergoes halogen-metal exchange to form highly reactive Grignard or organolithium reagents.[6][7]
- Trifluoroethyl Group (-CH₂CF₃):** This group exerts a strong electron-withdrawing effect on the aromatic ring through induction. This effect deactivates the ring towards electrophilic aromatic substitution but is generally not sufficient to enable facile nucleophilic aromatic substitution (S_NAr) without the presence of additional, more powerfully activating groups (like -NO₂) in ortho or para positions.[8][9] The primary influence of the -CH₂CF₃ group is the modulation of the C-Br bond's reactivity in catalytic cycles.


Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-heteroatom bond formation, and **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** is an excellent substrate.

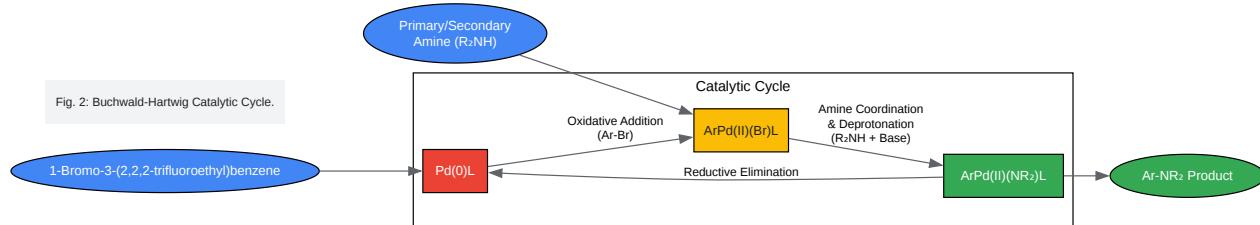
Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.^{[4][10][11]} The reaction is valued for its mild conditions and high functional group tolerance.

Causality Behind Protocol Choices: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the cycle, while the base is essential for activating the boronic acid for transmetalation.^{[10][12]}

[Click to download full resolution via product page](#)

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle.


Detailed Experimental Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To an oven-dried Schlenk tube, add **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv).
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.03 mmol, 3 mol%).
- Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas (repeat three times).
- Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
- Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.
- Work-up: Upon completion (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.^{[5][13][14]} It has revolutionized the synthesis of anilines and their derivatives for the pharmaceutical industry.

Causality Behind Protocol Choices: The mechanism is analogous to other cross-couplings, involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, and reductive elimination.^{[14][15]} Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often crucial. They promote the reductive elimination step, which can be rate-limiting, and prevent the formation of inactive catalyst species. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the reaction.^{[14][16]}

[Click to download full resolution via product page](#)

Caption: Fig. 2: Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
- Catalyst/Ligand Premix: In a separate vial, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).
- Component Addition: To the Schlenk tube, add the catalyst/ligand premix, followed by **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** (1.0 mmol, 1.0 equiv).
- Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon or nitrogen.
- Reagent/Solvent Addition: Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
- Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor completion by TLC or GC-MS (typically 12-24 hours).
- Work-up: Cool to room temperature and quench by adding water. Extract with diethyl ether or ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via flash column chromatography.

Formation and Reactivity of Organometallic Intermediates

Halogen-metal exchange provides access to highly nucleophilic and basic organometallic reagents, which are powerful tools for C-C bond formation.

Grignard Reagent Formation

Reacting the aryl bromide with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, a potent carbon nucleophile.^{[6][17]}

Causality Behind Protocol Choices: Grignard reactions are notoriously sensitive to moisture and protic sources, as the reagent is a very strong base and will be quenched by water or alcohols.^{[17][18]} Anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware are mandatory. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.^{[18][19]}

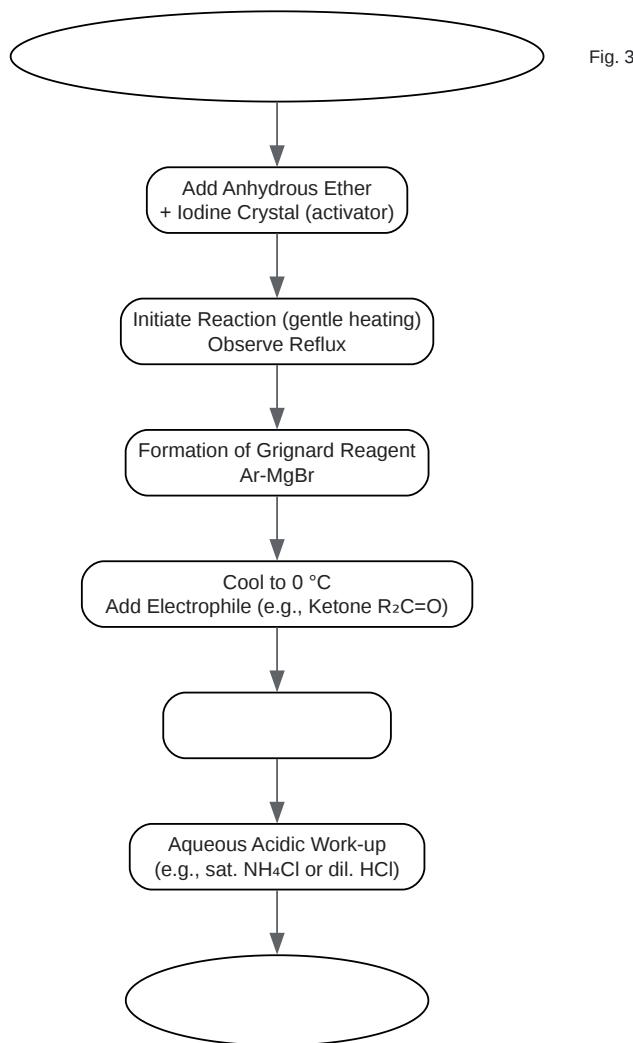
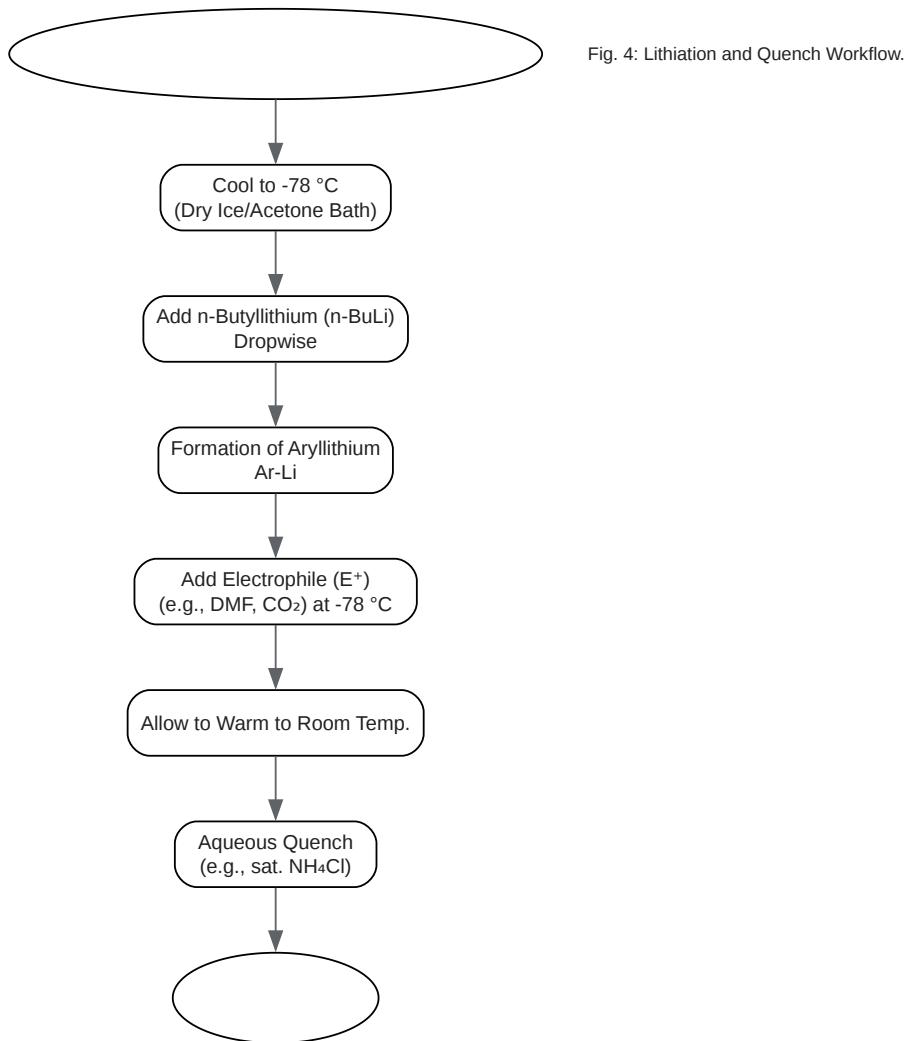


Fig. 3: Grignard Reagent Workflow.

[Click to download full resolution via product page](#)

Caption: Fig. 3: Grignard Reagent Workflow.

Detailed Experimental Protocol: Grignard Formation and Reaction


- Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 mmol, 1.2 equiv) to the flask.
- Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous diethyl ether.
- Formation: Add ~10% of the aryl bromide solution to the magnesium. Warm the flask gently until the color of the iodine fades and the solution begins to reflux, indicating the reaction has initiated.
- Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 30 minutes.
- Reaction with Electrophile: Cool the resulting dark grey solution to 0 °C. Add a solution of an electrophile (e.g., benzophenone, 1.0 mmol) in anhydrous ether dropwise.
- Work-up: After stirring for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

- Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over $MgSO_4$, and concentrate. Purify the resulting alcohol via chromatography or recrystallization.

Organolithium Reagent Formation (Lithiation)

Bromine-lithium exchange using an alkylolithium reagent like n-butyllithium (n-BuLi) is a highly efficient method for generating an aryllithium species. This is often preferred over Grignard formation for its speed and cleaner reaction profile.

Causality Behind Protocol Choices: This exchange reaction is extremely fast and must be conducted at very low temperatures ($-78\text{ }^\circ\text{C}$) to prevent side reactions, such as the aryllithium intermediate reacting with the starting aryl bromide.^{[7][20]} The resulting aryllithium is a more potent nucleophile and base than the corresponding Grignard reagent, enabling reactions with a wider range of electrophiles.

[Click to download full resolution via product page](#)

Caption: Fig. 4: Lithiation and Quench Workflow.

Detailed Experimental Protocol: Lithiation and Electrophilic Quench

- Setup: To a flame-dried, two-neck flask under argon, add a solution of **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
- Cooling: Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.

- Lithiation: Add n-butyllithium (1.1 mmol, 1.1 equiv, typically 1.6 M in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.
- Electrophilic Trap: Add the desired electrophile (e.g., anhydrous DMF, 1.5 mmol) dropwise. Stir at -78 °C for 1-2 hours.
- Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by slowly adding a saturated aqueous NH₄Cl solution.
- Purification: Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the corresponding aldehyde.

Conclusion

1-Bromo-3-(2,2,2-trifluoroethyl)benzene is a highly versatile and reactive building block. Its reactivity is dominated by the C-Br bond, which serves as an efficient handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, the C-Br bond enables access to potent organometallic intermediates via Grignard or organolithium formation, opening pathways to a vast array of functionalized derivatives. The electron-withdrawing trifluoroethyl group, while deactivating the ring to electrophilic attack, is a key modulator of the molecule's overall properties, making this compound a valuable asset for researchers in drug discovery and materials science.

References

- Grignard Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtVxhp-q8AUj4K3Cgw8f7WVSpzxNTta_hXydlJFP3XfpN8ARXE7fTdF9VpvL9K7VynwD4lt1MCu7q8-Vgq-CGbRzBBHH_VI9l3RNNPhbcKUODK6_C1tThXAinj0uJ-YrF0S9TpDF0g5R8IkYuXi]
- **1-Bromo-3-(2,2,2-trifluoroethyl)benzene** | Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO3aJY_Sn9dErZx2K0-R0_jv9eIXKLvOkAtFKR38lboHJ8l-nK4PHPhLyRFQ5GBB9NZuJ9x0Ud0t3iZvg-Hena-jdDzl7rV96UPPSPIBG470eCBh7-YOnZCcKB_nnjje1oOmxM2tGqZkyvBaMj974RT2yhrO17Kuql4VuznsHe9u9kaxZ0T98KsOl2yg==]
- Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/9806>]
- **1-Bromo-3-(2,2,2-Trifluoroethyl)Benzene** | 163975-05-1 | FB85040 - Biosynth. [URL: <https://www.biosynth.com/p/FB85040/163975-05-1-1-bromo-3-2-2-2-trifluoroethyl-benzene>]
- The Grignard Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLJF-M53ul_iGlzr74uo-5fIWLgz9U11YPyuxm8ETLN4mdTIN47rz1oD_MzTW9TJrvQBOoH4bTKbT6WzqNte6cLLQvve0T-v8NILOTwp9tK1Zm-281n9qA0mblZ9ESC25hkMjVWVKuYJTgcXX16nYL1RUXF0z7IK9-chlroL54=]
- Grignard Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeuEwvlk47iHSANL0UHfLewDA4BMKyCmpyOTDWdaG8-mwQbBAomsmsZISF3Rq-uk24-7CfcBS3J0IOzy2bUN8pEqWXzj-LoL2PWYR1Wt9Z4WezaQ1TI8Bh02YowwUFSO-n-1gXEDmcC_zLa-sKKJmQaiAIn6H-NT8eKPfzWvjtkgIPqdkivOEkVMef1bABg1FGNgwsP-MSziBCAzwEP4ptf45nlhw153NFtQ_1Vcw_GmlivI24tdlYSkI4sDGD3w2cIwliDWVFKekCYkCa4VPORYhupckswgjket4ZaJWd71Tg==]
- The Grignard Reaction - Chemistry at Winthrop University. [URL: https://www.winthrop.edu/uploadedFiles/cas/chemistry/faculty-syllabi-and-lab-manuals/chem304/Grignard_Reaction.pdf]
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. [URL: <https://infoscience.epfl.ch/record/226927>]
- Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/9754>]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/learn/chemistry_cas_prep/organic_chemistry_ii_cas_prep/24%3A_Transition_Metal-Catalyzed_Coupling_Reactions/24]
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-pathways-for-the-lithiation-of-a-1a-b-1a-c-2a-d-2a-e-3a-f-3a-g-4a-h-4a_fig3_336109968]
- Grignard Reaction - Web Pages. [URL: <https://www.csus.edu/indiv/m/mackj/chem321/Grignard.pdf>]
- Nucleophilic Aromatic Substitution - Chemistry Steps. [URL: <https://www.chemistrysteps.com/nucleophilic-aromatic-substitution.html>]
- Buchwald-Hartwig amination - Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald-Hartwig_amination]
- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents. [URL: <https://patents.google.com/patent/WO2007107820A2>]
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. [URL: <https://www.mdpi.com/2304-6740/4/4/28/htm>]
- Benzene, 1-bromo-3-(trifluoromethyl)- - the NIST WebBook. [URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C401785&Mask=200>]
- (1-Bromo-2,2,2-trifluoroethyl)benzene Three Chongqing Chemdad Co. [URL: <https://www.chemdad.com/goods-434-42-4.html>]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: <https://www.organic-chemistry.org/organic-reactions/buchwald-hartwig-cross-coupling-reaction.html>]

- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science - ACS Publications. [URL: <https://pubs.acs.org/doi/10.1021/acscentsci.6b00236>]
- A General, Mild and Efficient Palladium-Catalyzed 2,2,2-Trifluoroethoxylation of Activated Aryl Bromides and Bromo-Chalcones: Bromo-Chalcones a New Coupling Partner in Cross-Coupling Reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/281775765_A_General_Mild_and_Efficient_Palladium-Catalyzed_222-Trifluoroethoxylation_of_Activated_Aryl_Bromides_and_Bromo-Chalcones_Bromo-Chalcones_a_New_Coupling_Partner_in_Cross-Coupling_Reaction]
- Mechanism of aromatic lithiation reactions--Importance of steric factors. [URL: <https://www.ias.ac.in/article/fulltext/pram/001/05/0625-0631>]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655755/>]
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_\(Morsch_et_al.\)/16%3A_Aromatic_Substitution_Reactions/16.7](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.7)]
- Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. [URL: <https://www.adpharmachem.com/blogs/p-bromo-fluoro-benzene>]
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane - Benchchem. [URL: <https://www.benchchem.com/application-notes/1-bromo-3-methylcyclohexane-nucleophilic-substitution-reactions>]
- Application Notes and Protocols for the Buchwald–Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene - Benchchem. [URL: [https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-1-bromo-4-\(trichloromethyl\)benzene](https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-1-bromo-4-(trichloromethyl)benzene)]
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co - Semantic Scholar. [URL: <https://www.semanticscholar.org/paper/Highly-selective-cross-coupling-reactions-of-with-Wang-Sheng/70a2a46571520623a789547d21c97a5522f25b2a>]
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene - Benchchem. [URL: [https://www.benchchem.com/application-notes/palladium-catalyzed-cross-coupling-reactions-of-1-bromo-4-\(trichloromethyl\)benzene](https://www.benchchem.com/application-notes/palladium-catalyzed-cross-coupling-reactions-of-1-bromo-4-(trichloromethyl)benzene)]
- Standard Lithiation–Borylation A user's guide. [URL: <https://www.bristol.ac>]
- Application Note: Regioselective Lithiation of 4-(Benzylxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatic Compounds - Benchchem. [URL: [https://www.benchchem.com/application-notes/regioselective-lithiation-of-4-\(benzylxy\)-2-bromo-1-fluorobenzene-for-the-synthesis-of-functionalized-aromatic-compounds](https://www.benchchem.com/application-notes/regioselective-lithiation-of-4-(benzylxy)-2-bromo-1-fluorobenzene-for-the-synthesis-of-functionalized-aromatic-compounds)]
- Suzuki Coupling - Organic Chemistry Portal. [URL: <https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtml>]
- 11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. [URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_\(McMurry\)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.01%3A_The_Discovery_of_Nucleophilic_Substitution_Reactions](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.01%3A_The_Discovery_of_Nucleophilic_Substitution_Reactions)]
- 163975-05-1|1-Bromo-3-(2,2,2-trifluoroethyl)benzene - BLDpharm. [URL: <https://www.bldpharm.com/products/163975-05-1.html>]
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds | Journal of the American Chemical Society. [URL: <https://pubs.acs.org/doi/10.1021/jacs.2c07049>]
- (1-Bromo-2,2,2-trifluoroethyl)benzene 95 434-42-4 - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/659134>]
- Suzuki–Miyaura Cross Coupling Reaction - TCI Chemicals. [URL: <https://www.tcichemicals.com/US/en/support-download/brochure-and-bookmark/reaction-review/suzuki-miyaura-cross-coupling-reaction-2>]
- Suzuki–Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [URL: <https://www.youtube.com/watch?v=3QHgXzXzXQ>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 163975-05-1 Cas No. | 1-Bromo-3-(2,2,2-trifluoroethyl)benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 1-Bromo-3-(2,2,2-Trifluoroethyl)Benzene | 163975-05-1 | FB85040 [biosynth.com]
- 3. bldpharm.com [bldpharm.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. youtube.com [youtube.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bohr.winthrop.edu [bohr.winthrop.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Reactivity profile of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061911#reactivity-profile-of-1-bromo-3-2-2-2-trifluoroethyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com